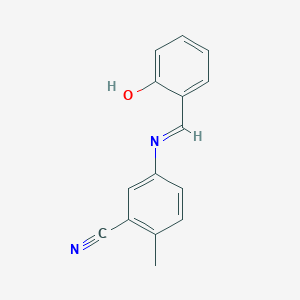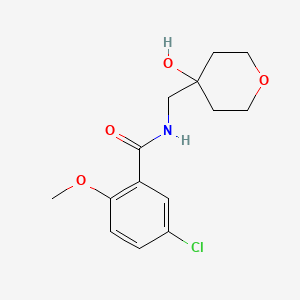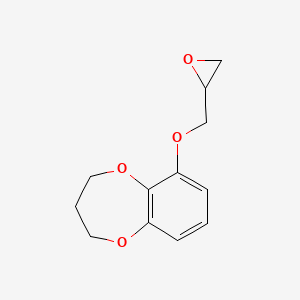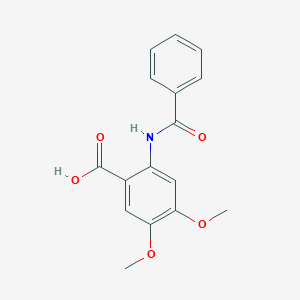![molecular formula C16H18BrN3O2 B2977110 4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide CAS No. 1326847-04-4](/img/structure/B2977110.png)
4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide” is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic compound . Oxadiazole rings are known to have a broad range of chemical and biological properties, making them important in the development of new drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxadiazole derivatives are typically synthesized through the thermolysis of hydrazine . Other components like the bromobenzamide could be synthesized through methods like Friedel Crafts acylation .Molecular Structure Analysis
The molecule contains an oxadiazole ring, a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . It also contains a bromobenzamide group, which is a benzamide derivative with a bromine atom attached .Wirkmechanismus
The exact mechanism of action of BOC-3-MeBzl is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating the activity of certain enzymes and receptors involved in various cellular processes. BOC-3-MeBzl has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the synthesis of pro-inflammatory mediators. The compound has also been found to modulate the activity of the cannabinoid receptor CB1, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
BOC-3-MeBzl has been found to exert significant biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. BOC-3-MeBzl has also been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound has been shown to improve cognitive function and reduce the accumulation of amyloid-β plaques in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BOC-3-MeBzl has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. BOC-3-MeBzl has also been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. However, the compound has certain limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on BOC-3-MeBzl. One potential area of research is the development of new drugs based on the structure of BOC-3-MeBzl. The compound has been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of research is the elucidation of the exact mechanism of action of BOC-3-MeBzl. Further studies are needed to fully understand how the compound exerts its therapeutic effects. Additionally, the potential neuroprotective effects of BOC-3-MeBzl warrant further investigation, particularly in the context of Alzheimer's disease.
Synthesemethoden
The synthesis of BOC-3-MeBzl involves the reaction of 4-bromo-N-cyclohexylbenzamide with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling reagent. The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained after purification by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
BOC-3-MeBzl has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-cancer properties. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BOC-3-MeBzl has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-11-18-15(22-20-11)16(9-3-2-4-10-16)19-14(21)12-5-7-13(17)8-6-12/h5-8H,2-4,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCYFRIHCFHDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977029.png)

![2-(3-fluorophenyl)-6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2977033.png)








![(r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride](/img/structure/B2977048.png)
